molecular formula C19H20N6O4 B12870282 2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one

2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one

Cat. No.: B12870282
M. Wt: 396.4 g/mol
InChI Key: PBERWSCWYDTVLM-UHFFFAOYSA-N
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Description

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one is a complex heterocyclic compound that features a unique combination of functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzo[d]oxazole ring, followed by the construction of the pyrrolo[2,3-d]pyridazin-7-one core. Key steps may involve cyclization reactions, nitration, and amination under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(benzo[d]oxazol-2-yl)aniline share structural similarities and exhibit similar biological activities.

    Pyridazinone Derivatives:

Uniqueness

2-Amino-3-(benzo[d]oxazol-2-yl)-6-methyl-4-nitro-1-pentyl-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H20N6O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one

InChI

InChI=1S/C19H20N6O4/c1-3-4-7-10-24-15-13(17(25(27)28)22-23(2)19(15)26)14(16(24)20)18-21-11-8-5-6-9-12(11)29-18/h5-6,8-9H,3-4,7,10,20H2,1-2H3

InChI Key

PBERWSCWYDTVLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C(=C1N)C3=NC4=CC=CC=C4O3)C(=NN(C2=O)C)[N+](=O)[O-]

Origin of Product

United States

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